molecular formula C7H14O5S B10761112 O1-Methyl-4-deoxy-4-thio-beta-D-glucose

O1-Methyl-4-deoxy-4-thio-beta-D-glucose

Cat. No.: B10761112
M. Wt: 210.25 g/mol
InChI Key: PFROTWRHYMLGHR-NYMZXIIRSA-N
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Description

Methyl 4-thio-beta-D-glucopyranoside is an organic compound belonging to the class of monosaccharides. It is characterized by the presence of a sulfur atom replacing the oxygen atom at the fourth position of the glucose ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-thio-beta-D-glucopyranoside typically involves the thiolation of methyl beta-D-glucopyranoside. One common method includes the use of thiolating agents such as hydrogen sulfide or thiourea under acidic conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography .

Industrial Production Methods: Industrial production of methyl 4-thio-beta-D-glucopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification steps are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-thio-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-thio-beta-D-glucopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-thio-beta-D-glucopyranoside involves its interaction with specific enzymes and receptors in biological systems. The sulfur atom in the compound can form covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction can affect various metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison: Methyl 4-thio-beta-D-glucopyranoside is unique due to the presence of a sulfur atom at the fourth position, which imparts distinct chemical and biological properties. Compared to methyl beta-D-glucopyranoside, the thio derivative exhibits different reactivity and binding affinity towards enzymes and receptors. The presence of sulfur also enhances its stability and resistance to hydrolysis .

Properties

Molecular Formula

C7H14O5S

Molecular Weight

210.25 g/mol

IUPAC Name

(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-2-methoxy-5-sulfanyloxane-3,4-diol

InChI

InChI=1S/C7H14O5S/c1-11-7-5(10)4(9)6(13)3(2-8)12-7/h3-10,13H,2H2,1H3/t3-,4-,5-,6-,7-/m1/s1

InChI Key

PFROTWRHYMLGHR-NYMZXIIRSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)S)O)O

Canonical SMILES

COC1C(C(C(C(O1)CO)S)O)O

Origin of Product

United States

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